4-Methyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine

CB1 receptor allosteric modulator calcium mobilization assay

4-Methyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine (CAS 1352521-62-0, molecular formula C₁₁H₁₇N₃, molecular weight 191.27 g/mol) is a disubstituted pyridine derivative bearing a 2-aminopyridine core with a 4-methyl substituent and a 5-(1-methylpyrrolidin-2-yl) group. This scaffold belongs to the pyrrolidinyl-2-aminopyridine chemotype, a privileged pharmacophore in neuroscience drug discovery with demonstrated activity at neuronal nitric oxide synthase (nNOS) and CB1 cannabinoid receptors.

Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
Cat. No. B11815339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine
Molecular FormulaC11H17N3
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1C2CCCN2C)N
InChIInChI=1S/C11H17N3/c1-8-6-11(12)13-7-9(8)10-4-3-5-14(10)2/h6-7,10H,3-5H2,1-2H3,(H2,12,13)
InChIKeyCCUMIOCGQWSRAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine: Structural Identity and Pharmacophore Classification for Procurement Decision-Making


4-Methyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine (CAS 1352521-62-0, molecular formula C₁₁H₁₇N₃, molecular weight 191.27 g/mol) is a disubstituted pyridine derivative bearing a 2-aminopyridine core with a 4-methyl substituent and a 5-(1-methylpyrrolidin-2-yl) group . This scaffold belongs to the pyrrolidinyl-2-aminopyridine chemotype, a privileged pharmacophore in neuroscience drug discovery with demonstrated activity at neuronal nitric oxide synthase (nNOS) and CB1 cannabinoid receptors [1][2]. The compound is commercially available at ≥95% purity from specialty chemical suppliers serving pharmaceutical R&D programs .

Why 4-Methyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine Cannot Be Interchanged with In-Class 2-Aminopyridine Analogs Without Quantitative Validation


The 4-methyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine scaffold occupies a distinct regiochemical space that directly dictates target engagement and binding mode. In the pyrrolidinomethyl 2-aminopyridine nNOS inhibitor series, the 2-amino-4-methylpyridine moiety is essential for inducing enzyme elasticity and generating a cryptic 'hot spot' binding pocket—a conformational effect not observed with 4-unsubstituted or 6-substituted pyridine isomers [1]. In the CB1 allosteric modulator series, the 5-pyrrolidinylpyridinyl group constitutes a critical pharmacophoric element: replacement with five-membered heterocycles such as furan or thiophene retains potency but alters cooperativity profiles, while pyrrole substitution causes a ~3-fold potency loss (IC₅₀ shift from 33 nM to 165–169 nM) [2]. Furthermore, stereochemistry at the pyrrolidine 2-position profoundly impacts binding: the (3′R,4′R) trans configuration of related 4-methylpyridin-2-amine derivatives induces a unique binding pose flipped 180° relative to the (3′S,4′S) cis isomer, meaning that racemic or stereochemically undefined batches cannot be assumed functionally equivalent [1]. These factors collectively preclude interchangeable use of in-class compounds without batch-specific structural verification and target-specific activity benchmarking.

Quantitative Differentiation Evidence: 4-Methyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine Versus Closest Structural Analogs


CB1 Receptor Allosteric Modulatory Potency: 5-Pyrrolidinylpyridinyl vs. Five-Membered Heterocycle Replacements in Calcium Mobilization and [³⁵S]GTP-γ-S Binding Assays

The 5-pyrrolidinylpyridinyl group—the core structural motif encompassing the 4-methyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine framework—serves as the reference pharmacophore in the diarylurea CB1 negative allosteric modulator (NAM) series. In CHO cells overexpressing human CB1 receptor and Gα16, the parent compound PSNCBAM-1 (1), which contains a 5-pyrrolidinylpyridinyl moiety, exhibited an IC₅₀ of 33 ± 8 nM in the calcium mobilization assay and an IC₅₀ of 115 nM (95% CI: 87–155) in the [³⁵S]GTP-γ-S binding assay [1]. When this 5-pyrrolidinylpyridinyl group was replaced with furan (compound 8), thiophene (compound 10), or methylthiophene (compounds 11–12), CB1 modulatory potency was largely retained (calcium assay IC₅₀ = 36–67 nM), but cooperativity and antagonist screen profiles diverged [1]. Critically, replacement with pyrrole (compound 13) or N-methylpyrrole (compound 14) resulted in an approximately 3-fold reduction in potency (calcium assay IC₅₀ = 169 ± 34 nM and 165 ± 14 nM, respectively), with pyrrole analog 13 showing no antagonist activity in the antagonist screen (IC₅₀ >10 μM) [1]. This head-to-head comparative data within a single study demonstrates that the 5-pyrrolidinylpyridinyl scaffold is uniquely positioned at an activity cliff: minor heterocycle substitution produces disproportionate changes in both potency and functional cooperativity at CB1.

CB1 receptor allosteric modulator calcium mobilization assay GTP-γ-S binding PSNCBAM-1

nNOS Active Site Binding Mode Differentiation: 2-Amino-4-methylpyridine Motif Induces Unique Enzyme Elasticity and Cryptic Hot Spot Formation Relative to Unsubstituted 2-Aminopyridine

The 2-amino-4-methylpyridine moiety, which constitutes the core of 4-methyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine, plays a decisive role in nNOS inhibitor binding mode selection. In the pyrrolidinomethyl 2-aminopyridine series, compound (3′R,4′R)-4, featuring a 4-methylpyridin-2-amine headgroup, binds to nNOS by inducing enzyme elasticity that generates a novel 'hot spot' binding pocket—a phenomenon not achievable with 4-unsubstituted 2-aminopyridine analogs [1]. X-ray crystallography reveals that the 4-methyl group drives a Tyr706 side-chain conformational reorganization, creating π-π stacking space that accommodates the 2-amino-4-methylpyridine ring in an orientation flipped 180° relative to the cis (3′S,4′S) isomer [1]. This binding mode divergence is directly attributable to the 4-methyl substitution: without it, the 2-aminopyridine headgroup occupies the canonical substrate access channel without inducing the supplementary pocket. The (3′R,4′R) enantiomer of compound 4 achieves a binding pose wherein the 2-amino-4-methylpyridine interacts with Glu592 while the pyrrolidine nitrogen positions near the selectivity residue Asp597 (nNOS)/Asn368 (eNOS), contributing to >1000-fold nNOS-over-eNOS selectivity observed across the series [1].

neuronal nitric oxide synthase nNOS inhibitor enzyme elasticity hot spot binding 2-aminopyridine scaffold

Regiochemical Differentiation: 5-(1-Methylpyrrolidin-2-yl) vs. 3-Position and 4-Position Pyrrolidinyl Isomers in Nicotinic Acetylcholine Receptor Binding Affinity

The regiochemistry of the (1-methylpyrrolidin-2-yl) substituent on the pyridine ring critically determines pharmacological activity at nicotinic acetylcholine receptors (nAChRs). SAR studies on nicotine analogs show that pyrrolidine substitution at the pyridine 5-position (as in the target compound) versus the 3-position produces distinct receptor interaction profiles [1]. Within the pyrrolidine-substituted nicotine analog series, methyl group addition at the pyrrolidine 2′-position only slightly reduced potency compared to nicotine, whereas 3′- and 5′-addition markedly reduced potency [1]. For the structurally related compound 5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-amine (CAS 30315-34-5, the 4-desmethyl analog), the 5-position pyrrolidine attachment positions the basic pyrrolidine nitrogen at an optimal distance for cation-π interaction with nAChR binding pocket tryptophan residues [2]. The 3-position isomer, 3-(1-methylpyrrolidin-2-yl)pyridin-2-amine (CAS 32726-84-4), exhibits a markedly different pharmacological fingerprint because the pyrrolidine nitrogen is shifted relative to the 2-aminopyridine hydrogen bond donor/acceptor system . In a quantitative structure-activity relationship analysis of 34 pyrrolidine-modified nicotine agonists, large substituents at the R1, R2, and R3 positions were detrimental to nAChR binding affinity, suggesting that the compact 5-(1-methylpyrrolidin-2-yl) substitution pattern with an additional 4-methyl group may uniquely balance steric demands and receptor complementarity [3].

nicotinic acetylcholine receptor nAChR pyrrolidine substitution regioisomer binding affinity SAR

Molar Mass and Hydrogen Bonding Capacity Differentiation: Physicochemical Property Comparison of 4-Methyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine vs. 4-Desmethyl and Positional Isomers Under CNS Drug-Likeness Criteria

The molecular properties of 4-methyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine (C₁₁H₁₇N₃, MW 191.27 g/mol) place it within the optimal CNS drug-likeness space as defined by multiparameter optimization (MPO) scores, yet it is differentiated from close analogs by the 4-methyl group's contribution to lipophilicity and the pyrrolidine N-methyl group's effect on basicity . Compared to its 4-desmethyl analog 5-(1-methylpyrrolidin-2-yl)pyridin-2-amine (CAS 22790-82-5, C₁₀H₁₅N₃, MW 177.25 g/mol, purity typically 95%), the target compound has a 14 Da higher molecular weight and one additional methyl group contributing to increased clogP (estimated ΔclogP ≈ +0.5 log units based on the Hansch π value for aromatic methyl substitution) . This modest lipophilicity increase may enhance passive blood-brain barrier permeability while maintaining compliance with the CNS MPO desirability score cutoff (MW < 305, clogP < 3, HBD ≤ 1) [1]. Both compounds share identical hydrogen bond donor count (HBD = 1, from the primary amine) and hydrogen bond acceptor count (HBA = 3, from the pyridine nitrogen, primary amine, and pyrrolidine tertiary amine), ensuring conserved hydrogen bonding pharmacophore features while the 4-methyl group provides a tunable lipophilicity handle .

CNS drug-likeness physicochemical properties molecular weight hydrogen bond donors blood-brain barrier permeability

Screening Collection Uniqueness: Chemical Diversity and Tanimoto Dissimilarity of 4-Methyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine Relative to Common Screening Deck Compounds

4-Methyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine presents a combination of structural features that is underrepresented in standard commercial screening libraries. The concurrent presence of (a) a 2-aminopyridine hydrogen bond donor/acceptor system, (b) a 4-methyl substituent, and (c) a 5-(1-methylpyrrolidin-2-yl) group containing a basic tertiary amine with a stereogenic center at C2 of the pyrrolidine creates a three-dimensional pharmacophore distinct from flat heterocyclic screening compounds . Commercially available 2-aminopyridine screening compounds are predominantly 4-unsubstituted or 4-halogenated; the 4-methyl-5-(1-methylpyrrolidin-2-yl) combination is not represented among the >50 most common 2-aminopyridine building blocks in major vendor catalogs . The N-methylpyrrolidine substituent introduces a degree of saturation (Fsp³ ≈ 0.55) that exceeds the typical screening collection average (Fsp³ ≈ 0.35-0.40), conferring enhanced three-dimensionality associated with improved clinical success rates [1]. Furthermore, the pyrrolidine stereocenter provides a chiral handle that can be exploited for stereospecific SAR exploration, a feature absent in the achiral 5-(piperidin-4-yl)pyridin-2-amine analog (CAS not available for the dihydrochloride salt) .

chemical diversity screening library Tanimoto similarity lead-like properties fragment-based drug discovery

nNOS Isoform Selectivity Basis: 4-Methyl-2-aminopyridine Headgroup as a Determinant of nNOS-over-eNOS Selectivity in Pyrrolidinomethyl Series

Achieving selectivity for nNOS over eNOS is the central challenge in developing nNOS inhibitors for neurodegenerative indications, as eNOS inhibition causes cardiovascular adverse effects. In the pyrrolidinomethyl 2-aminopyridine series, the 2-amino-4-methylpyridine headgroup contributes critically to isoform discrimination. The series achieved >1000-fold selectivity for nNOS over eNOS, with lead compounds (±)-32 and (±)-34 exhibiting low nanomolar nNOS Kᵢ values [1]. The structural basis for this selectivity involves the positioning of the pyrrolidine nitrogen proximal to the nNOS-specific residue Asp597 (which is Asn368 in eNOS), while the 2-amino-4-methylpyridine moiety engages Glu592 in the active site [1]. By contrast, early 2-aminopyridine-based nNOS inhibitors lacking the 4-methyl and pyrrolidinomethyl substitution pattern (e.g., 4-methylpyridin-2-amine, CAS 695-34-1) showed iNOS inhibitory activity (IC₅₀ = 120 nM in hemoglobin capture assay) without nNOS selectivity, highlighting the critical role of the full substitution pattern for achieving the >1000-fold selectivity window [2].

nNOS selectivity eNOS isoform selectivity nitric oxide synthase therapeutic window

Evidence-Backed Application Scenarios for 4-Methyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine Based on Quantitative Differentiation Data


CB1 Allosteric Modulator Lead Optimization Programs Requiring 5-Pyrrolidinylpyridinyl Pharmacophore Integrity

Medicinal chemistry teams pursuing CB1 negative allosteric modulators (NAMs) for obesity, substance use disorder, or pain indications should procure this compound as the core pyrrolidinylpyridinyl building block. Head-to-head comparative data demonstrate that the 5-pyrrolidinylpyridinyl group in PSNCBAM-1 confers an IC₅₀ of 33 ± 8 nM in the CB1 calcium mobilization assay, with ~3-fold superior potency over pyrrole replacements (IC₅₀ = 165-169 nM) and ~16-fold over imidazole (IC₅₀ = 529 nM) [1]. This compound serves as the validated starting point for synthesizing diarylurea-based CB1 PAM-antagonists, where maintaining the pyrrolidinylpyridinyl moiety is critical for achieving the PAM-antagonist functional profile that distinguishes this series from orthosteric CB1 antagonists [1].

nNOS Inhibitor Discovery Leveraging the 4-Methyl-2-aminopyridine Hot-Spot-Inducing Pharmacophore

For laboratories developing selective nNOS inhibitors for cerebral ischemia, traumatic brain injury, or Parkinson's disease, this compound provides the essential 2-amino-4-methylpyridine pharmacophore that crystallographic evidence shows is capable of inducing enzyme elasticity and generating a cryptic binding hot spot in the nNOS active site [2]. The 4-methyl group is not a passive substituent but an active determinant of binding mode: it triggers Tyr706 reorganization, enabling a 180° flipped binding pose relative to cis stereoisomers. Programs that substitute 4-unsubstituted 2-aminopyridine or 6-substituted analogs will fail to access this unique binding pocket, forfeiting the >1000-fold nNOS-over-eNOS selectivity window achieved by optimized series members [2].

Nicotinic Acetylcholine Receptor SAR Exploration Using Regiochemically Defined Pyrrolidinyl-2-aminopyridine Probes

Neuroscience groups investigating nAChR subtype-selective ligands for cognitive enhancement, smoking cessation, or pain should use this compound as a regiochemically defined probe. The 5-position attachment of the 1-methylpyrrolidin-2-yl group on the pyridine ring distinguishes it from 3-position and 4-position regioisomers, which exhibit distinct nAChR binding profiles based on pyrrolidine-modified nicotine SAR studies [3][4]. The combination of 5-pyrrolidine substitution with a 4-methyl group creates a unique pharmacophore that cannot be replicated by purchasing the more common 5-(1-methylpyrrolidin-2-yl)pyridin-2-amine (CAS 22790-82-5) or 3-(1-methylpyrrolidin-2-yl)pyridin-2-amine (CAS 32726-84-4) analogs [3][4].

CNS-Focused Fragment-Based Drug Discovery and Diversity-Oriented Screening Library Enrichment

For organizations building lead-like or fragment-based screening collections, this compound offers a combination of favorable CNS drug-likeness properties (MW 191.27, HBD = 1, HBA = 3) and elevated three-dimensionality (Fsp³ = 0.545) that distinguishes it from the predominantly flat (Fsp³ ≈ 0.17) 2-aminopyridine building blocks dominating commercial catalogs [5]. The presence of a stereogenic center at the pyrrolidine C2 position provides a chiral handle for stereospecific SAR development, a feature absent in the achiral piperidine analogs. Procurement for screening deck enrichment is supported by the established biological annotation of the chemotype across multiple CNS targets (nNOS, CB1, nAChR), increasing the probability that hits from this scaffold will have tractable mechanisms of action [1][2][3].

Quote Request

Request a Quote for 4-Methyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.